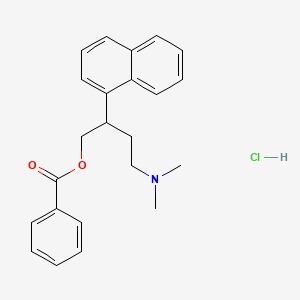

beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride

Beschreibung

Benzoat-(ester)-hydrochlorid von Beta-(2-(Dimethylamino)ethyl)-1-naphthalinethanol: ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Naphthalinring, eine Ethanolgruppe und einen Benzoatester vereint.

Eigenschaften

CAS-Nummer |

119584-97-3 |

|---|---|

Molekularformel |

C23H26ClNO2 |

Molekulargewicht |

383.9 g/mol |

IUPAC-Name |

[4-(dimethylamino)-2-naphthalen-1-ylbutyl] benzoate;hydrochloride |

InChI |

InChI=1S/C23H25NO2.ClH/c1-24(2)16-15-20(17-26-23(25)19-10-4-3-5-11-19)22-14-8-12-18-9-6-7-13-21(18)22;/h3-14,20H,15-17H2,1-2H3;1H |

InChI-Schlüssel |

ZDKLZEJVGXQCOI-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCC(COC(=O)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Benzoat-(ester)-hydrochlorid von Beta-(2-(Dimethylamino)ethyl)-1-naphthalinethanol beinhaltet typischerweise die Veresterung von Beta-(2-(Dimethylamino)ethyl)-1-naphthalinethanol mit Benzoesäure. Diese Reaktion wird in der Regel durch eine Säure wie Schwefelsäure oder Salzsäure katalysiert. Die Reaktionsbedingungen umfassen häufig das Rückflusskochen der Reaktanten in einem organischen Lösungsmittel wie Toluol oder Dichlormethan, um den Veresterungsprozess zu erleichtern.

Industrielle Produktionsverfahren: Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern. Reinigungsschritte wie Umkristallisation oder Chromatographie werden eingesetzt, um das Endprodukt in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Ethanolgruppe, was zur Bildung der entsprechenden Aldehyde oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können den Benzoatester in den entsprechenden Alkohol umwandeln.

Substitution: Die Dimethylaminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Halogenide (Cl-, Br-) oder andere Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Naphthalin-basierten Aldehyden oder Carbonsäuren.

Reduktion: Umwandlung in Naphthalin-basierte Alkohole.

Substitution: Bildung von substituierten Naphthalinderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Benzoat-(ester)-hydrochlorid von Beta-(2-(Dimethylamino)ethyl)-1-naphthalinethanol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Rezeptoren oder Enzymen. Die Dimethylaminogruppe kann Wasserstoffbrückenbindungen oder elektrostatische Wechselwirkungen mit Zielmolekülen eingehen, während der Naphthalinring an π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2-(Dimethylamino)ethylbenzoat: Teilt die Dimethylaminoethyl- und Benzoatestergruppen, aber es fehlt der Naphthalinring.

1-Naphthalinethanol: Enthält den Naphthalinring und die Ethanolgruppe, aber es fehlen die Dimethylamino- und Benzoatestergruppen.

Einzigartigkeit: Benzoat-(ester)-hydrochlorid von Beta-(2-(Dimethylamino)ethyl)-1-naphthalinethanol ist aufgrund der Kombination seiner strukturellen Merkmale einzigartig. Das Vorhandensein sowohl des Naphthalinrings als auch der Dimethylaminoethylgruppe ermöglicht es ihm, an einer Vielzahl von chemischen und biologischen Wechselwirkungen teilzunehmen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.